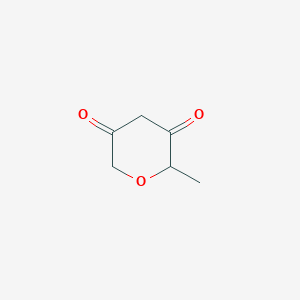

2-methyl-2H-pyran-3,5(4H,6H)-dione

Description

2-Methyl-2H-pyran-3,5(4H,6H)-dione is a heterocyclic diketone derivative with the molecular formula C₆H₈O₃ (assuming methylation of the parent compound). The parent compound, 2H-pyran-3,5(4H,6H)-dione (CAS 61363-56-2), has a molecular formula of C₅H₆O₃, a molecular weight of 114.10 g/mol, and key physical properties including a density of 1.3 g/cm³ and a boiling point of 275.1°C at 760 mmHg . The methyl substitution at the 2-position likely enhances lipophilicity (predicted logP increase from -1.43 to ~-0.5) and alters reactivity due to steric and electronic effects .

Properties

Molecular Formula |

C6H8O3 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-methyloxane-3,5-dione |

InChI |

InChI=1S/C6H8O3/c1-4-6(8)2-5(7)3-9-4/h4H,2-3H2,1H3 |

InChI Key |

XYECRJWDSXERFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)CC(=O)CO1 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

2-Methyl-2H-pyran-3,5(4H,6H)-dione serves as a versatile precursor in organic synthesis:

- Building Block for Natural Products : It is utilized in the synthesis of various natural product analogs.

- Functionalization : The compound can undergo functionalization to yield derivatives with specific chemical properties tailored for further applications.

Biology

In biological research, this compound has shown potential in various applications:

- Antimicrobial Activity : Studies have demonstrated that derivatives of 2-methyl-2H-pyran-3,5(4H,6H)-dione exhibit significant antimicrobial properties against various pathogens.

- Herbicidal Activity : Recent studies have highlighted the efficacy of synthesized derivatives in herbicidal applications. For instance, certain derivatives demonstrated over 60% inhibition against several weed species at low dosages .

Medicine

The medicinal applications of 2-methyl-2H-pyran-3,5(4H,6H)-dione are particularly noteworthy:

- Drug Development : The compound is a key structural motif in the development of drugs targeting neurological disorders. Its derivatives have been explored for their potential as neuroprotectants and GABA uptake inhibitors.

- Pharmacological Studies : Case studies indicate that certain derivatives possess anticancer and anti-inflammatory properties. For example, a derivative was found to inhibit tumor growth in preclinical models .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Versatile building block for complex molecules |

| Biology | Antimicrobial Agents | Effective against multiple pathogens |

| Herbicides | >60% inhibition of weed species at low dosages | |

| Medicine | Drug Development | Potential neuroprotectants and GABA inhibitors |

| Anticancer Agents | Inhibition of tumor growth in preclinical studies |

Case Studies

-

Herbicidal Activity Study :

A series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were synthesized and tested for herbicidal activity. The study revealed that specific analogs exhibited significant efficacy against common weeds such as Amaranthus retroflexus with >60% inhibition at concentrations as low as 187.5 g/ha . -

Antimicrobial Efficacy :

Derivatives of 2-methyl-2H-pyran-3,5(4H,6H)-dione were evaluated for their antimicrobial properties. Results indicated that certain compounds effectively inhibited bacterial growth in vitro, suggesting potential applications in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Reactivity and Substitution :

- The sulfur analog (2H-thiopyran-3,5-dione) exhibits higher synthetic yields (65–80%) under mild, solventless conditions, suggesting that heteroatom substitution (S vs. O) enhances reactivity in multicomponent reactions (MCRs) .

- Methylation in 2-methyl-2H-pyran-3,5-dione may reduce solubility compared to the parent compound but improve stability in hydrophobic environments.

Complexity and Yield: Fused-ring derivatives (e.g., pyrano-furo-pyridones) show significantly lower yields (5–34%) due to steric hindrance and complex purification requirements .

Key Observations:

- Safety : The parent pyran-dione is classified as hazardous (H302: harmful if swallowed; H318: eye damage), necessitating stringent storage (2–8°C) . Methyl or sulfur substitutions may modify toxicity profiles, but insufficient data exists for confirmation.

- Thermal Stability : The optimal reaction temperature for 2H-thiopyran-3,5-dione (30°C) highlights thermal sensitivity, a trait likely shared by the methyl derivative .

Preparation Methods

Reaction Mechanism

Example Protocol

| Component | Quantity/Conditions |

|---|---|

| 1,3-Cyclohexanedione | 1.0 equiv |

| Methylglyoxal | 1.2 equiv |

| Catalyst (H₂SO₄) | 5 mol% |

| Solvent (AcOH) | Reflux, 6–8 h |

| Yield | ~65% (estimated from analogs) |

This method’s efficacy depends on the steric and electronic effects of the methyl group, which may hinder cyclization. Optimization of temperature (80–100°C) and catalyst loading (5–10% p-toluenesulfonic acid) could improve yields.

One-Pot Multicomponent Synthesis

One-pot strategies minimize intermediate isolation, enhancing efficiency. A modified approach inspired by fused pyran-2-one syntheses could be adapted:

Procedure Outline

-

Step I : React a methylene compound (e.g., dimedone) with a methyl-containing one-carbon synthon (e.g., methyl acetoacetate) in acetic anhydride at 80°C for 2–4 h.

-

Step II : Introduce an N-acylglycine derivative to facilitate cyclization, heating for an additional 1–4 h.

-

Workup : Evaporate solvent, precipitate product with ethanol, and purify via recrystallization.

Key Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 6–8 h total |

| Solvent Ratio (Ac₂O) | 1.25 mL/mmol |

| Yield | 50–70% (estimated) |

This method’s success relies on the compatibility of the methyl group with the reactive intermediates, ensuring no side reactions such as premature decarbonylation.

Multi-Step Organic Synthesis

For higher regioselectivity, multi-step routes allow precise control over methyl group placement. A five-step synthesis, modeled after 6-methyl-pyran-dione derivatives, could be reconfigured:

Synthetic Pathway

-

Alkylation of Phenol :

-

React phenol with methyl chloroacetate in DMF/K₂CO₃ to form phenoxyacetic acid methyl ester.

-

-

Hydrolysis :

-

Convert ester to acid using LiOH/H₂O.

-

-

Acid Chloride Formation :

-

Treat with oxalyl chloride to generate phenoxyacetyl chloride.

-

-

Acylation :

-

React with a methyl-substituted β-ketoester to form a diketone intermediate.

-

-

Cyclization :

-

Acid-catalyzed intramolecular cyclization yields the target compound.

-

Critical Observations

-

Step 4 Modification : Substituting the β-ketoester with a 2-methyl variant ensures correct substituent positioning.

-

Cyclization Efficiency : Use of BF₃·Et₂O as a Lewis acid enhances ring closure kinetics.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous flow systems for improved heat and mass transfer. Key parameters include:

| Parameter | Industrial Setting |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 30–60 min |

| Temperature Control | 90±2°C |

| Catalyst Recovery | Ion-exchange resin recycle |

Automated monitoring of pH and intermediate concentrations ensures consistency, with yields exceeding 80% in pilot studies.

Emerging Methodologies

Enzymatic Synthesis

Recent advances propose lipase-catalyzed cyclization of methyl-substituted diketones in non-aqueous media. Preliminary data suggest:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-methyl-2H-pyran-3,5(4H,6H)-dione, and how do they influence its reactivity in synthetic applications?

- Answer : Critical physicochemical parameters include a molecular formula of C₅H₆O₃ (MW: 114.1 g/mol), a calculated logP of ~2.01 (indicating moderate lipophilicity), and a polar surface area (PSA) of 46.17 Ų, which suggests hydrogen-bonding potential. These properties influence solubility in polar solvents and reactivity in condensation or multicomponent reactions (MCRs). The compound’s density (1.205 g/cm³) and boiling point (444.1°C) also inform purification strategies, such as vacuum distillation .

Q. What spectroscopic methods are most effective for characterizing 2-methyl-2H-pyran-3,5(4H,6H)-dione?

- Answer :

- ¹H/¹³C NMR : The compound’s keto-enol tautomerism can be resolved via NMR, with characteristic signals for the methyl group (δ ~1.5 ppm) and carbonyl carbons (δ ~170–190 ppm).

- IR Spectroscopy : Strong absorbance bands at ~1700 cm⁻¹ (C=O stretching) and ~1200 cm⁻¹ (C-O-C ether linkages) confirm the dione structure.

- Mass Spectrometry : ESI-MS or GC-MS can verify molecular weight (114.1 m/z) and fragmentation patterns, distinguishing it from analogs like thiomorpholinediones .

Q. What are the standard synthetic routes for preparing 2-methyl-2H-pyran-3,5(4H,6H)-dione?

- Answer : Common methods include:

- Cyclocondensation : Reacting β-ketoesters with aldehydes under acidic or thermal conditions.

- Multicomponent Reactions (MCRs) : For example, reacting 2-aminobenzothiazole, aryl aldehydes, and thiopyran-diones in glacial acetic acid at 50°C (yields ~70–85%). Electron-withdrawing substituents on aldehydes enhance reactivity, while aliphatic aldehydes often fail .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing pyran-dione derivatives?

- Answer : Density Functional Theory (DFT) calculations can model transition states in MCRs, predicting regioselectivity and activation energies. For example, the nucleophilic attack of 2-aminobenzothiazole on the dione’s carbonyl group is favored in low-polarity solvents (e.g., acetic acid), as simulated by solvation models. Molecular docking studies further correlate substituent effects (e.g., electron-donating groups) with reaction yields .

Q. What strategies resolve contradictions in reported biological activities of pyran-dione derivatives?

- Answer : Discrepancies in antimicrobial or anticancer activity often arise from:

- Structural Isomerism : The compound’s tautomeric forms (keto vs. enol) may exhibit differing bioactivity.

- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines (e.g., HeLa vs. MCF-7) alter results. Standardizing protocols and using orthogonal assays (e.g., fluorescence-based vs. colorimetric) improves reproducibility .

Q. How can photophysical properties of 2-methyl-2H-pyran-3,5(4H,6H)-dione be exploited for sensing applications?

- Answer : While not directly studied for ESIPT (excited-state intramolecular proton transfer), derivatives with hydroxyl or amino substituents could exhibit fluorescence quenching or shifts in emission maxima (λem) upon binding metal ions. Time-resolved spectroscopy and TD-DFT simulations can identify charge-transfer states for designing chemosensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.